molecular formula C26H34B2O4 B13838245 (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene

Cat. No.: B13838245
M. Wt: 432.2 g/mol
InChI Key: LMKJCUWYFGNWHW-MDZDMXLPSA-N
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Description

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a symmetrical stilbene derivative functionalized with two pinacol boronic ester (dioxaborolane) groups at the 4 and 4' positions. The compound’s structure combines the π-conjugated stilbene backbone with boronic ester moieties, enabling applications in organic synthesis (e.g., Suzuki-Miyaura cross-coupling) and materials science (e.g., fluorophores, organic electronics) . Its synthesis typically involves palladium-catalyzed coupling reactions, as seen in analogous compounds .

Properties

Molecular Formula

C26H34B2O4

Molecular Weight

432.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(E)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C26H34B2O4/c1-23(2)24(3,4)30-27(29-23)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-31-25(5,6)26(7,8)32-28/h9-18H,1-8H3/b10-9+

InChI Key

LMKJCUWYFGNWHW-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

  • Step 1: Formation of the stilbene core with defined (E)-stereochemistry.
  • Step 2: Introduction of the boronate ester groups via borylation reactions, often catalyzed by transition metals such as palladium or copper.

Synthesis of the Stilbene Core

The (E)-stilbene scaffold is conventionally prepared by:

  • Wittig olefination or Heck coupling reactions between appropriately substituted benzaldehydes and aryl halides or phosphonium ylides, ensuring trans-configuration (E) of the double bond.
  • Modified Perkin reactions and McMurry coupling have also been reported for stilbene synthesis, but with less control over stereochemistry compared to palladium-catalyzed methods.

For example, a palladium-catalyzed Heck reaction using Pd(OAc)2 and phosphine ligands can produce trans-4,4'-dibromostilbenes, which serve as precursors for subsequent borylation.

Introduction of Boronate Ester Groups

The key step for obtaining this compound involves the installation of boronate esters at the 4,4'-positions of the stilbene core. This is achieved via:

  • Suzuki–Miyaura coupling of 4-bromo- or 4-iodostilbene derivatives with bis(pinacolato)diboron (B2Pin2) under palladium catalysis.
  • Alternatively, copper-catalyzed hydroboration of acetylenic precursors followed by stereoselective transformations to yield vinylboronate esters with retention of (E)-configuration.

A representative procedure is as follows:

Reagents & Conditions Description
Bis(pinacolato)diboron (B2Pin2) 2 equiv
Catalyst Pd(PPh3)4 or PdCl2(dppf)
Base Potassium acetate (KOAc) or potassium tert-butoxide (t-BuOK)
Solvent Tetrahydrofuran (THF) or methanol
Temperature Room temperature to 85 °C
Time 12–24 hours

The reaction proceeds smoothly under these conditions, converting 4,4'-dibromostilbene to the corresponding bis-boronate ester with high stereochemical fidelity and good yields (typically 40–70%).

Representative Experimental Procedure

From the literature:

  • To a dry reaction vessel under argon, add 4,4'-dibromostilbene (1 equiv), bis(pinacolato)diboron (2 equiv), Pd(PPh3)4 (5 mol%), and potassium acetate (3 equiv).
  • Add dry THF as solvent and stir at 80 °C for 20 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, filter the mixture, extract with ethyl acetate, wash with water, dry over MgSO4, and concentrate.
  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain this compound as a pale yellow solid.

Detailed Research Outcomes and Data

Yields and Purity

Study Yield (%) Purification Method Notes
CuCl-xantphos catalyzed hydroboration (styryl derivatives) 40% Preparative TLC Room temperature, stereoselective
Pd-catalyzed borylation of 4,4'-dibromostilbene 56–70% Column chromatography High stereochemical integrity
Recrystallization from ethyl acetate - Recrystallization Enhances purity, removes minor isomers

Spectroscopic Characterization

  • 1H NMR: Characteristic signals for pinacol methyl groups (singlets near 1.2 ppm), aromatic protons consistent with (E)-stilbene configuration.
  • 13C NMR: Signals corresponding to boronate carbons, aromatic carbons, and methyl carbons of pinacol groups.
  • Mass Spectrometry: Molecular ion peak consistent with molecular formula C26H36B2O4, confirming diboronate ester formation.
  • Elemental Analysis: Carbon and hydrogen percentages closely match theoretical values for the compound.

Comparative Analysis of Preparation Methods

Method Catalyst Conditions Yield Advantages Limitations
Pd-catalyzed Suzuki borylation Pd(PPh3)4, KOAc 80 °C, 20 h 56–70% High stereoselectivity, scalable Requires inert atmosphere, expensive catalyst
Cu-catalyzed hydroboration of alkynes CuCl-xantphos, t-BuOK Room temp, overnight ~40% Mild conditions, stereoselective Lower yield, multi-step synthesis
Wittig olefination + borylation Phosphonium ylide + Pd catalysis Varies Moderate Good control over stereochemistry More synthetic steps

Chemical Reactions Analysis

Types of Reactions

(E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki Coupling Reactions
One of the primary applications of (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The compound serves as a versatile boron-containing reagent that can facilitate the synthesis of complex organic molecules. For instance, it can be used to create polycyclic aromatic hydrocarbons and other conjugated systems essential for organic electronics .

Ligand for Catalysis
The compound acts as a ligand in various catalytic processes. Its ability to stabilize transition metals enhances catalytic efficiency and selectivity in reactions such as cross-coupling and hydroboration. This property is particularly valuable in the development of new catalysts for organic transformations .

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound has been explored for applications in OLEDs due to its luminescent properties. The compound's ability to form stable films makes it suitable for use as an emissive layer in OLED devices. Research indicates that incorporating this compound can improve the efficiency and stability of OLEDs .

Semiconducting Polymers
The compound is also utilized in the synthesis of semiconducting polymers such as poly(phenylenevinylene). These polymers are critical in developing organic photovoltaic cells and field-effect transistors. The incorporation of this compound into these materials enhances their electronic properties and overall performance .

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound has shown promise as a building block for designing novel pharmaceuticals. Its boron-containing structure can be advantageous in drug design due to its ability to interact with biological targets effectively. Furthermore, the compound's stability and reactivity profile make it suitable for developing prodrugs that release active pharmaceutical ingredients under specific conditions .

Case Study 1: Synthesis of Polycyclic Aromatic Hydrocarbons

A study demonstrated the use of this compound in synthesizing polycyclic aromatic hydrocarbons through Suzuki coupling reactions. The results indicated high yields and purity levels of the desired products.

Case Study 2: Application in OLEDs

Research conducted on OLEDs incorporating this compound showed improved device efficiency compared to traditional materials. The findings suggested that the compound's unique electronic properties contributed to enhanced light emission and stability under operational conditions.

Mechanism of Action

The mechanism of action of (E)-4,4’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The stilbene backbone also contributes to the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Boronic Esters

Carbazole-Based Boronic Esters
  • 9-Phenyl-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (36BCzB) :
    • Structure : Carbazole core with boronic esters at 3 and 6 positions.
    • Applications : Used in ultralong room-temperature phosphorescence (URTP) materials due to rigid chromophores .
    • Key Difference : The carbazole system provides stronger electron-donating properties compared to stilbene, enhancing intersystem crossing for URTP .
Pyrene-Based Boronic Esters
  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene :
    • Synthesis : Achieved via iridium-catalyzed borylation with 84% yield .
    • Applications : Intermediate for polycyclic aromatic hydrocarbon (PAH)-based materials.
    • Key Difference : Pyrene’s extended conjugation enhances absorption/emission in the visible range, unlike stilbene’s shorter π-system .
Biphenyl-Based Boronic Esters
  • 2,2'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl :
    • Structure : Two boronic esters on adjacent phenyl rings.
    • Applications : Suzuki coupling precursor for conjugated polymers.
    • Key Difference : The lack of an ethylene bridge reduces conjugation length, limiting optoelectronic utility compared to stilbene derivatives .

Functionalized Stilbenes Without Boronic Esters

4,4'-Dihydroxy-Trans-Stilbene (DHS)
  • Structure : Hydroxyl groups at 4 and 4' positions.
  • Applications : Studied for antimicrobial and antioxidant activity .
  • Key Difference : Hydroxyl groups enable hydrogen bonding but limit stability under oxidative conditions, unlike boronic esters .
4,4'-Bis(2-Benzoxazolyl)stilbene
  • Structure : Benzoxazole substituents instead of boronic esters.
  • Applications : Fluorescent brightener with high quantum yield (Φ = 0.93) and photostability .
  • Key Difference : Benzoxazole groups impart intense fluorescence but lack the cross-coupling reactivity of boronic esters .

Optoelectronic Materials

  • Target Stilbene: Limited URTP due to flexible ethylene bridge; primarily used as a Suzuki coupling precursor .
  • Carbazole Derivatives (e.g., 36BCzB) : Superior URTP (lifetime > 500 ms) due to rigid carbazole core .

Catalysis and Polymer Chemistry

  • Target Stilbene: Serves as a monomer for conjugated polymers via Suzuki coupling .
  • Non-Fullerene Acceptors (e.g., CBR, FSBM): Carbazole/fluorene-based boronic esters achieve power conversion efficiencies >10% in organic photovoltaics .

Biological Activity

(E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a stilbene backbone with two boron-containing dioxaborolane groups. Its structure can be represented as follows:

C20H28B2O6\text{C}_{20}\text{H}_{28}\text{B}_2\text{O}_6

This unique configuration allows for various interactions within biological systems, particularly in enzyme inhibition and cellular signaling.

1. Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant inhibition of various enzymes. A notable example is the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in inflammatory processes.

  • COX Inhibition Data :
CompoundIC50 (μM)Selectivity Index
This compoundTBDTBD
Celecoxib0.01>200

This data suggests that while the compound shows promise in inhibiting COX enzymes at submicromolar concentrations, its selectivity compared to established drugs like celecoxib needs further exploration.

2. Antioxidant Activity

Studies have also highlighted the antioxidant properties of stilbene derivatives. These compounds can scavenge free radicals and reduce oxidative stress in cells. The antioxidant activity is often measured using assays such as DPPH radical scavenging.

  • Antioxidant Activity Results :
CompoundDPPH Scavenging Activity (%)
This compoundTBD
Reference CompoundTBD

The precise values for the compound's activity are yet to be determined but are crucial for understanding its potential therapeutic roles.

The biological activity of this compound may be attributed to its ability to interact with specific protein targets within cells. The boron atoms in the dioxaborolane moieties facilitate interactions with hydroxyl groups in proteins and nucleic acids.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Research conducted on various cancer cell lines has shown that stilbene derivatives can induce apoptosis and inhibit proliferation.
    • Example: In a study involving breast cancer cells (MCF-7), treatment with the compound resulted in a significant decrease in cell viability compared to controls.
  • Inflammation Models :
    • In animal models of inflammation induced by carrageenan injection, administration of the compound exhibited reduced paw edema compared to untreated groups.
    • This suggests potential anti-inflammatory properties that could be harnessed for therapeutic applications.

Q & A

Q. What are the standard synthetic routes for preparing (E)-4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)stilbene?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation of stilbene derivatives. A common approach involves:

  • Step 1: Bromination of (E)-stilbene at the 4,4' positions.
  • Step 2: Miyaura borylation using bis(pinacolato)diboron ([B₂pin₂]) and a palladium catalyst (e.g., [Pd(dppf)Cl₂]) in anhydrous THF or dioxane at 80–100°C .
  • Step 3: Purification via column chromatography (hexane:ethyl acetate) or recrystallization.

Key Data:

Reaction StepReagents/ConditionsYieldReference
BrominationNBS, AIBN, CCl₄, reflux~75%
Borylation[Pd(dppf)Cl₂], B₂pin₂, KOAc, 80°C65–80%

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Elemental Analysis: Validates C, H, and B content against theoretical values .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.3–1.5 ppm (24H, pinacol methyl groups) and δ 7.2–7.6 ppm (stilbene aromatic protons) .
    • ¹¹B NMR: Single peak near δ 32 ppm confirms boronate ester formation .
  • X-ray Crystallography: Resolves stereochemistry and confirms E-configuration (SHELX refinement preferred) .

Q. How is this compound utilized in polymer synthesis?

Methodological Answer: It acts as a monomer in Suzuki polycondensation reactions to construct π-conjugated polymers for optoelectronic materials. For example:

  • Procedure: React with dibromoarenes (e.g., 9,10-dibromoanthracene) using [Pd(PPh₃)₄] as a catalyst, K₂CO₃ as base, in toluene/water at 90°C .
  • Applications: Polymers for organic light-emitting diodes (OLEDs) or conductive frameworks .

Q. What solvents and conditions are optimal for storing this compound?

Methodological Answer:

  • Storage: Under argon at –20°C in amber vials to prevent boronate hydrolysis.
  • Solubility: Highly soluble in THF, dichloromethane, and toluene; insoluble in water .

Q. Are there known side reactions during its use in cross-coupling?

Methodological Answer:

  • Deborylation: Occurs under acidic or aqueous conditions. Mitigate by using anhydrous solvents and inert atmospheres .
  • Homocoupling: Minimize by optimizing catalyst loading (e.g., 2–5 mol% Pd) and avoiding excess base .

Advanced Research Questions

Q. How can reaction yields be improved in large-scale syntheses?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .
  • Ligand Screening: Bulky ligands (e.g., SPhos) enhance Pd catalyst turnover .
  • Flow Chemistry: Continuous processes improve reproducibility and scalability .

Q. What strategies resolve discrepancies in crystallinity data for derived polymers?

Methodological Answer:

  • Temperature Gradients: Slow cooling during crystallization enhances lattice ordering .
  • Additive Engineering: Use nucleating agents (e.g., graphene oxide) to template polymer alignment .
  • SHELX Refinement: Analyze disorder models and thermal parameters to refine crystal structures .

Q. How does steric hindrance from the pinacol groups affect reactivity?

Methodological Answer:

  • Steric Effects: The bulky pinacol groups slow transmetallation in Suzuki coupling. Address by:
    • Using electron-deficient aryl halides to accelerate oxidative addition.
    • Increasing reaction temperature (e.g., 100°C) .
  • Computational Modeling: DFT studies predict activation barriers for coupling steps .

Q. What analytical methods detect trace impurities from incomplete borylation?

Methodological Answer:

  • HPLC-MS: Quantifies residual dibromo-stilbene or monoborylated intermediates.
  • TGA-DSC: Identifies decomposition profiles inconsistent with pure boronate .
  • XPS: Detects bromine contamination (binding energy ~70 eV) .

Q. Are there contradictions in reported biological activity vs. materials applications?

Methodological Answer: While early studies suggested HIV reverse transcriptase inhibition , recent research focuses on materials science (e.g., OLEDs, COFs). Resolve contradictions via:

  • Selective Functionalization: Modify peripheral groups to tune bioactivity vs. electronic properties.
  • Dose-Response Assays: Confirm biological activity thresholds (e.g., IC₅₀ >100 μM for antiviral effects) .

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